1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Description
1,3,7-Trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with methyl groups at positions 1, 3, and 7. The 8-position features a secondary amine linked to a 2-(3-methylphenoxy)ethyl chain. The compound’s synthesis likely involves alkylation or coupling reactions at the 8-position, as seen in analogous purine-dione derivatives .
Properties
IUPAC Name |
1,3,7-trimethyl-8-[2-(3-methylphenoxy)ethylamino]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-6-5-7-12(10-11)25-9-8-18-16-19-14-13(20(16)2)15(23)22(4)17(24)21(14)3/h5-7,10H,8-9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMFVAJNBIQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388204 | |
| Record name | SMR000062352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-13-5 | |
| Record name | SMR000062352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 8-position substituent is critical for biological activity and physicochemical properties. Key comparisons include:
Key Observations:
- Substituent Size and Polarity: Bulkier substituents (e.g., pyrrolidinylpiperazine in Compound 59) reduce solubility but may enhance target binding through hydrophobic interactions . Smaller groups like –OCH3 (Compound 869) improve bioavailability .
- Synthetic Efficiency: Yields vary significantly: triazolylmethoxy derivatives (83%) vs. pyrrolidinylpiperazine (75%), suggesting steric hindrance or reaction optimization challenges .
Physicochemical Properties
- Melting Points: Derivatives with rigid substituents (e.g., triazolylmethoxy, Compound 22d: 213–215°C) have higher melting points than flexible chains (e.g., Compound 59: 208.4°C), indicating stronger crystal packing .
- Solubility: Mercapto derivatives (Compound 11c) exhibit poor aqueous solubility (requiring DMSO), whereas methoxy-acetamides (Compound 869) are more polar .
Research Findings and Implications
- SAR Insights: The 8-position tolerates diverse substituents, but activity depends on steric, electronic, and hydrogen-bonding properties. Aminoethylphenoxy groups balance lipophilicity and polarity for CNS penetration .
- Therapeutic Potential: The target compound’s phenoxyethylamino group may confer dual PDE/adenosine receptor modulation, akin to Fencamine’s sympathomimetic effects .
- Synthetic Challenges: Propynyl coupling (e.g., A3 coupling in ) requires precise catalysis, while microwave-assisted methods () improve efficiency for benzylamino derivatives .
Q & A
Q. What are the critical structural features and characterization techniques for this compound?
The compound’s core is a 1,3,7-trimethylpurine-2,6-dione scaffold with an 8-position substitution of a [2-(3-methylphenoxy)ethyl]amino group. Key characterization techniques include:
- FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H stretching at ~3340 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via peaks such as m/z = 386 (molecular ion) and fragmentation patterns .
- NMR : Assign methyl groups (δ ~3.0–3.5 ppm for N-CH₃) and aromatic protons (δ ~6.5–7.5 ppm for phenoxy substituents) .
Q. What in vitro models are appropriate for initial pharmacological screening?
Prioritize models aligned with structural analogs:
- Cardiovascular assays : Isolated rat heart models for antiarrhythmic activity, as seen in related 8-alkylamino purine derivatives .
- Enzyme inhibition : Adenosine deaminase or phosphodiesterase assays due to the xanthine-like core .
- Cell-based assays : Bronchodilator activity in airway smooth muscle cells, given structural similarity to theophylline derivatives .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 270 nm) to quantify impurities .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under varying humidity .
- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and track degradation via LC-MS .
Advanced Research Questions
Q. How can multi-step synthesis be optimized for higher yields?
- Stepwise optimization :
Amination at position 8 : Use NaHCO₃ in DMF at 60°C to enhance nucleophilic substitution efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate:hexane = 3:7) to isolate intermediates .
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst load) and identify optimal conditions .
Q. How can computational methods predict biological target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of adenosine receptors (e.g., A₂A) to map binding affinities .
- Quantum mechanical calculations : Compute electrostatic potential surfaces to identify nucleophilic/electrophilic sites for covalent bonding (e.g., chloroethyl derivatives in ) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .
Q. How to resolve discrepancies in reported biological activity data?
- Systematic replication : Control variables such as cell line (e.g., HEK293 vs. CHO), assay buffer pH, and incubation time .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and normalize to reference compounds (e.g., theophylline) .
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited adenosine receptors) to isolate target-specific effects .
Q. What strategies mitigate degradation during storage?
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the phenoxyethylamino group .
- Lyophilization : Formulate as a lyophilized powder stored at -20°C to reduce hydrolysis .
- Protective packaging : Use amber vials with nitrogen headspace to prevent photooxidation and moisture uptake .
Q. How do substituent variations at positions 7 and 8 influence pharmacological activity?
- Position 7 : Methyl or ethyl groups enhance metabolic stability compared to longer alkyl chains (e.g., octyl in ), which may reduce solubility .
- Position 8 : Phenoxyethylamino substituents improve bronchodilator activity vs. chloroethyl groups, which favor covalent binding (e.g., ) .
- SAR table :
| Substituent (Position 8) | Bioactivity Trend |
|---|---|
| Phenoxyethylamino | ↑ Bronchodilation |
| Chloroethyl | ↑ Enzyme inhibition |
| Methylamino | Intermediate PDE4 affinity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
